2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c11-6-3-9-7-10-4-1-8(9)2-5-10/h8-9,11H,1-7H2 |
InChI Key |
ANEOZAMJQXQKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Azabicyclo[2.2.2]octan-3-yl)ethan-1-ol
Overview
The synthesis of this compound generally involves the construction or modification of the 1-azabicyclo[2.2.2]octane scaffold followed by functionalization at the 3-position with an aminoethyl alcohol group. The key steps include:
- Preparation or derivatization of 1-azabicyclo[2.2.2]octane intermediates.
- Introduction of the ethan-1-ol substituent via amination or reductive amination strategies.
- Purification and isolation of the final product.
Detailed Synthetic Route from Patent US5510486A
A relevant and detailed process is described in patent US5510486A, which, while focusing on related bicyclic amine derivatives, provides insight into synthetic strategies applicable to this compound:
Step 1: Preparation of 1-Azabicyclo[2.2.2]oct-3-one Intermediate
- The bicyclic ketone 1-azabicyclo[2.2.2]oct-3-one is reacted with an (R)-alkylbenzylamine (e.g., (R)-1-phenylethylamine) in the presence of lithium oxide.
- The reaction solvent is typically tetrahydrofuran (THF), an ether, maintained at 10–40 °C (preferably ~20 °C) for 12–84 hours.
- This forms an imine intermediate.
Step 2: Reduction of the Imine to Amino Derivative
- The imine is reduced to the corresponding N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3-ylamine.
- Hydrogenolysis is performed using a palladium on carbon catalyst (10% Pd/C preferred).
- The solvent is an ethanol/water mixture (5:1 to 2:1), under mild hydrogen pressure (0–20 psig, preferably ~5 psig) at 10–40 °C for 5–48 hours.
Step 3: Aminoethylation to Introduce the Ethan-1-ol Group
- The amino group at the 3-position is reacted with a suitable ethylene oxide or 2-chloroethanol derivative to introduce the ethan-1-ol substituent.
- This step typically involves nucleophilic substitution or reductive amination using ethylene oxide or related reagents under controlled conditions.
Step 4: Purification
- The crude product is purified by crystallization from aromatic hydrocarbons such as toluene or ethyl acetate/toluene mixtures.
- Repeated crystallization ensures isolation of pure stereoisomers if required.
Reaction Conditions and Solvent Systems
| Step | Reagents/Agents | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Imine formation | 1-azabicyclo[2.2.2]oct-3-one + (R)-alkylbenzylamine + Li2O | THF | 10–40 (20) | 12–84 | Ether solvent preferred |
| Imine reduction (hydrogenolysis) | Pd/C catalyst + H2 | Ethanol/water (5:1 to 2:1) | 10–40 (20) | 5–48 | Mild H2 pressure (0–20 psig) |
| Aminoethylation | Ethylene oxide or 2-chloroethanol | Typically polar aprotic or alcohol solvents | Ambient to moderate | Variable | Nucleophilic substitution or reductive amination |
| Purification | Crystallization | Toluene, ethyl acetate/toluene | Ambient | Hours to days | Repeated crystallization for stereopurity |
Alternative Synthetic Approaches
- Reductive Amination: Direct reductive amination of 1-azabicyclo[2.2.2]octan-3-ylamine with glycolaldehyde or related aldehydes followed by reduction can yield the target compound.
- Nucleophilic Substitution: The 3-position amino group can be alkylated with 2-chloroethanol under basic conditions to form the ethan-1-ol substituent.
- Use of Borane Reduction: In related bicyclic amine syntheses, borane in tetrahydrofuran (THF) is used to reduce carboxamides to amines, which can be adapted for intermediates in this synthesis.
Research Outcomes and Analytical Data
Stereochemical Considerations
- The compound may exist as stereoisomers due to the chiral centers in the bicyclic system.
- Preparation methods often specify the use of enantiomerically pure starting materials or chiral resolution steps (e.g., crystallization of quinine salts of intermediates).
- Optical rotation values and melting points are used to confirm stereochemical purity.
Purity and Yield Data (Representative)
| Compound/Intermediate | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (°) | Purification Method |
|---|---|---|---|---|
| N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide | 85–90 | 190–191 | +51.26 (CH2Cl2) | Crystallization from toluene |
| (S)-1,2,3,4-tetrahydro-1-naphthoic acid | 70–75 | 54–56 | +62.76 (benzene) | Crystallization of quinine salt |
| Final product (this compound) | Variable | Not reported | Not reported | Crystallization and chromatographic purification |
Summary and Perspectives from Varied Sources
- The synthesis of this compound is well-established in patent literature, with multiple steps involving imine formation, reduction, and aminoalkylation.
- Reaction conditions emphasize mild temperatures, use of ether and aromatic hydrocarbon solvents, and catalytic hydrogenation.
- Stereochemical control is achieved through chiral starting materials and selective crystallization.
- Purification relies heavily on crystallization from solvents like toluene and ethyl acetate mixtures.
- Alternative synthetic routes may include reductive amination or nucleophilic substitution strategies.
- Analytical data such as melting point and optical rotation are critical for confirming the identity and purity of intermediates and final products.
- The compound's synthesis is relevant for pharmaceutical and chemical research applications given its bicyclic amine structure.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethan-1-OL group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Receptor Interactions
(i) 1-Azabicyclo[2.2.2]octan-3-yl Acetate (CAS 827-61-2)
- Structure: The 3-position substituent is an acetate ester instead of ethanol.
- Pharmacokinetics : The ester group improves lipophilicity, enhancing blood-brain barrier penetration compared to the polar hydroxyl group in 2-(1-Azabicyclo...)ethan-1-OL. However, esterases may hydrolyze it in vivo, reducing its duration of action .
- Activity: Demonstrated in nicotinic receptor studies but with lower selectivity for α4β2 subtypes compared to ethanol derivatives .
(ii) Aceclidine Hydrochloride (CAS 827-61-2 derivative)
- Structure : 3-Acetoxyquinuclidine hydrochloride, a muscarinic agonist.
- Pharmacology : The charged hydrochloride salt increases solubility but limits CNS penetration. It selectively activates M1/M3 muscarinic receptors, unlike 2-(1-Azabicyclo...)ethan-1-OL, which shows affinity for nicotinic receptors .
(iii) AR-R 17779 and DMAC (α7 Nicotinic Agonists)
- Structure: Lack the ethanol side chain; instead, they feature aromatic or carbamate groups.
- Activity : These α7-selective agonists failed to induce locomotor activity or reward responses in rats, unlike nicotine or SIB1765F (an α4β2 agonist). This highlights the critical role of substituents in determining receptor subtype specificity .
(iv) 1-Azabicyclo[2.2.2]octan-3-yl 2-Hydroxypropionates
- Structure : Ester-linked hydroxypropionate moieties (e.g., 2-hydroxy-2-phenylpropionate).
- Application: These derivatives exhibit potent anticholinergic activity, targeting gastrointestinal disorders, whereas 2-(1-Azabicyclo...)ethan-1-OL’s ethanol group may favor neurological applications .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Functional Group |
|---|---|---|---|
| 2-(1-Azabicyclo...)ethan-1-OL | 0.5–1.2 | ~10 (PBS) | Hydroxyl |
| 1-Azabicyclo...octan-3-yl acetate | 1.8–2.5 | ~5 (DMSO) | Ester |
| Aceclidine Hydrochloride | -0.3 (ionized) | >50 (Water) | Acetate + HCl salt |
| Venglustat (GZ/SAR402671) | 2.1 | <1 (Water) | Carbamate + thiazole |
- Key Observations: The hydroxyl group in 2-(1-Azabicyclo...)ethan-1-OL balances moderate lipophilicity and aqueous solubility, making it suitable for oral administration . Bulkier substituents (e.g., phenothiazine in ) reduce solubility but may enhance receptor affinity through π-π stacking .
Pharmacological Profiles
- Nicotinic Receptor Selectivity: 2-(1-Azabicyclo...)ethan-1-OL’s ethanol side chain may favor interactions with α4β2 nicotinic receptors, similar to SIB1765F, which increased locomotor activity in sensitized rats . Derivatives with rigid, planar groups (e.g., thiazole in Venglustat) shift activity toward non-neurological targets like glucosylceramide synthase .
- Metabolic Stability: Ethanol-containing analogs are prone to glucuronidation, whereas ester derivatives (e.g., 1-Azabicyclo...octan-3-yl acetate) undergo hydrolysis, yielding inactive metabolites .
Biological Activity
2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL, also known as quinuclidin-3-yl ethanol, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, therapeutic potential, and associated case studies.
- IUPAC Name : this compound
- CAS Number : 879638-52-5
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- Physical Form : Powder
Pharmacokinetics
Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Case Study: Bioavailability Assessment
A study evaluated the pharmacokinetic parameters of a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), which shares structural similarities with this compound. The study found:
- Oral Bioavailability : 6.2% after a single oral dose of 20 mg/kg in Sprague-Dawley rats.
- C(max) : 1710 ± 503 ng/ml.
- AUC : 3561 ± 670 ng min/kg/mg.
These findings suggest that compounds in this class may have limited oral bioavailability but could still be effective therapeutics if administered via alternative routes .
Neuropharmacological Effects
The compound exhibits potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems.
Agonistic Activity at Nicotinic Receptors
Research indicates that derivatives of azabicyclo compounds can act as agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in various cognitive processes and neurodegenerative diseases:
- Selectivity : Some derivatives show high selectivity for α7 nAChRs with low EC50 values, indicating potential use in treating cognitive dysfunctions associated with schizophrenia and Alzheimer's disease .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Safety and Toxicology
While the compound shows promise in various therapeutic areas, safety assessments are essential:
- Toxicity Studies : Limited data are available, but ongoing research aims to elucidate the safety profile through animal models and clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-azabicyclo[2.2.2]octan-3-yl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalizing the azabicyclo[2.2.2]octane scaffold. Key steps include:
- Condensation reactions : Use aldehydes or ketones with bicyclic amines under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .
- Hydroxyl group introduction : Employ catalytic hydrogenation or hydroxylamine derivatives for ethanol moiety incorporation. Optimize solvent polarity (e.g., THF vs. DMF) to enhance regioselectivity .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : - and -NMR to confirm bicyclic ring geometry and hydroxyl/amine proton environments .
- X-ray crystallography : Resolve absolute stereochemistry, particularly for chiral centers in the azabicyclo system .
- Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns to distinguish from structural analogs .
Advanced Research Questions
Q. How do structural modifications to the azabicyclo[2.2.2]octane core affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Analog synthesis : Modify substituents (e.g., replace hydroxyl with ketone or introduce halogen groups) and compare bioactivity .
- In vitro assays : Test analogs against target receptors (e.g., GPCRs or ion channels) using radioligand binding or functional assays (cAMP/calcium flux) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and steric clashes .
Q. What strategies mitigate instability issues during storage or experimental handling?
- Methodological Answer : Stability challenges arise from:
- Hygroscopicity : Store under inert gas (argon) at –20°C in desiccated containers .
- Oxidative degradation : Add antioxidants (e.g., BHT) to solutions or use amber glassware to limit light exposure .
- pH sensitivity : Buffer solutions to pH 6–7 to prevent amine protonation or hydroxyl deprotonation .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., 37°C, 5% CO) .
- Batch consistency analysis : Use HPLC to verify compound purity (>95%) and rule out degradation products .
- Meta-analysis : Compare data across publications, focusing on structural analogs (e.g., indole-substituted derivatives) to identify trends .
Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Mechanistic studies involve:
- Kinetic isotope effects : Use deuterated solvents to probe proton transfer steps in hydroxyl group reactions .
- Trapping intermediates : Employ TEMPO or other radical scavengers to identify transient species during oxidation .
- DFT calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in substitution reactions .
Analytical and Experimental Design
Q. What analytical methods best quantify this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 196.1 → 138.0 (quantifier) and 196.1 → 110.0 (qualifier) .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (Oasis HLB cartridges) for plasma/brain homogenates .
Q. How can degradation products be identified and characterized?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (HO) .
- HRMS and NMR : Compare fragmentation patterns and chemical shifts to reference libraries (e.g., NIST or PubChem) .
Q. What computational tools are effective for pharmacophore modeling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
